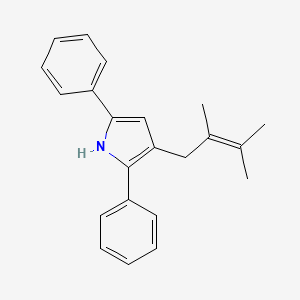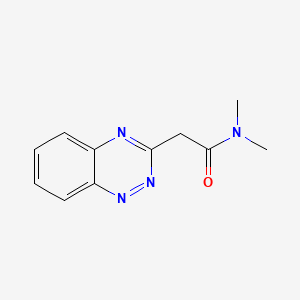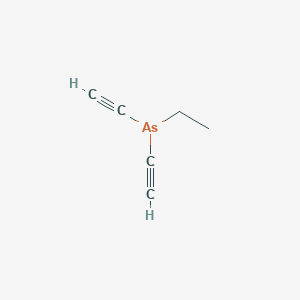
Ethyl(diethynyl)arsane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl(diethynyl)arsane is an organoarsenic compound with the molecular formula C6H7As It is a derivative of arsane, where ethyl and diethynyl groups are attached to the arsenic atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl(diethynyl)arsane typically involves the reaction of ethylarsine with acetylene under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium or nickel, to facilitate the addition of the ethynyl groups to the arsenic atom. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems allows for efficient and scalable production of this compound. Safety measures are crucial due to the toxic nature of arsenic compounds.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl(diethynyl)arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides and other by-products.
Reduction: Reduction reactions can convert this compound to simpler arsenic compounds.
Substitution: The ethyl and ethynyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include oxygen, hydrogen peroxide, and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic trioxide, while substitution reactions can produce a variety of organoarsenic compounds.
Applications De Recherche Scientifique
Ethyl(diethynyl)arsane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in cancer treatment due to its arsenic content.
Industry: Utilized in the semiconductor industry for the deposition of thin films and other applications.
Mécanisme D'action
The mechanism of action of ethyl(diethynyl)arsane involves its interaction with cellular components, leading to various biochemical effects. The compound can bind to proteins and enzymes, disrupting their normal function. It may also interfere with DNA replication and repair processes, contributing to its potential anticancer activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Arsine (AsH3): A simpler arsenic hydride with different chemical properties.
Triphenylarsine (As(C6H5)3): An organoarsenic compound with phenyl groups instead of ethyl and ethynyl groups.
Dimethylarsine (As(CH3)2H): Another organoarsenic compound with methyl groups.
Uniqueness
Ethyl(diethynyl)arsane is unique due to the presence of both ethyl and ethynyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.
Propriétés
Numéro CAS |
82316-35-6 |
|---|---|
Formule moléculaire |
C6H7As |
Poids moléculaire |
154.04 g/mol |
Nom IUPAC |
ethyl(diethynyl)arsane |
InChI |
InChI=1S/C6H7As/c1-4-7(5-2)6-3/h1-2H,6H2,3H3 |
Clé InChI |
COCJOUWNUPSWSJ-UHFFFAOYSA-N |
SMILES canonique |
CC[As](C#C)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,3,5]Triazine-2,4-diamine, 6-chloro-N,N'-dicycloheptyl-](/img/structure/B14415554.png)
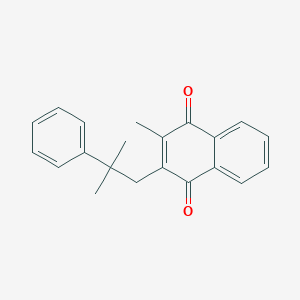
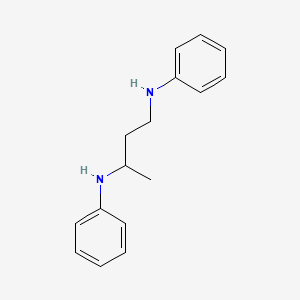


![Methyl {3-chloro-4-[(4-methylphenyl)sulfanyl]phenyl}carbamate](/img/structure/B14415597.png)
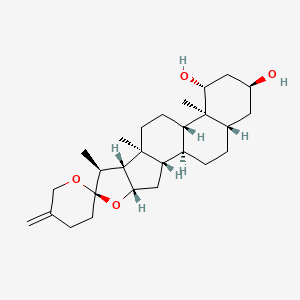

![Methyl 3-[benzyl(cyanomethyl)amino]butanoate](/img/structure/B14415615.png)


